

T Cell Receptor Recognition of the GILGVFTL Epitope: A Technical Guide

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Compound of Interest

Compound Name: *CEF1, Influenza Matrix Protein M1*
(58-66)

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This technical guide provides an in-depth overview of the molecular interactions, binding kinetics, and experimental methodologies involved in the T cell receptor (TCR) recognition of the immunodominant influenza A virus M158-66 epitope, GILGVFTL, presented by the human leukocyte antigen (HLA)-A*02:01 allotype.

Data Presentation: TCR-pMHC Binding Affinities

The affinity of the T cell receptor for its peptide-MHC ligand is a critical determinant of T cell activation. Surface plasmon resonance (SPR) is a standard technique for measuring these binding kinetics. The table below summarizes the binding affinity (KD) of the well-characterized JM22 TCR to the wild-type GILGVFTL epitope and several of its variants presented on HLA-A*0201.

Peptide Epitope	Amino Acid Sequence	TCR	Binding Affinity (KD) in μ M
M158-66 (Wild-Type)	GILGVFTL	JM22	18.2[1]
M158-66 G4E Variant	GILEFVFTL	JM22	34.5[1]
M158-66 F5L Variant	GILGLVFTL	JM22	41.7[1]

Experimental Protocols

Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity Measurement

This protocol outlines the general steps for determining the binding affinity and kinetics of a soluble TCR with a pMHC complex using SPR.[\[2\]](#)[\[3\]](#)[\[4\]](#)

1. Materials and Reagents:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified, biotinylated pMHC-I complexes (GILGFVFTL/HLA-A*02:01)
- Purified, soluble TCR
- Streptavidin for capture-based methods

2. Ligand Immobilization:

- Equilibrate the sensor chip with running buffer.
- Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC and NHS.
- Inject the pMHC complex diluted in immobilization buffer to the desired density.
- Deactivate remaining active esters with an injection of ethanolamine-HCl.

3. Analyte Interaction Analysis:

- Inject a series of concentrations of the soluble TCR (analyte) over the immobilized pMHC surface.
- Monitor the association and dissociation phases in real-time, generating a sensorgram.
- Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a pulse of low pH buffer).

4. Data Analysis:

- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant ($koff$), and the equilibrium dissociation constant (KD).

Peptide-MHC Tetramer Staining for Flow Cytometry

This protocol details the procedure for identifying and quantifying GILGFVFTL-specific T cells using fluorescently labeled pMHC tetramers and flow cytometry.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

1. Materials and Reagents:

- Peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Fluorochrome-conjugated pMHC-I tetramer (GILGFVFTL/HLA-A*02:01)
- Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD8)
- Viability dye (e.g., 7-AAD)
- Flow cytometer

2. Cell Staining:

- Resuspend $1-2 \times 10^6$ cells in 50 μ L of FACS buffer in a FACS tube.
- Add the pMHC-I tetramer at the manufacturer's recommended concentration.

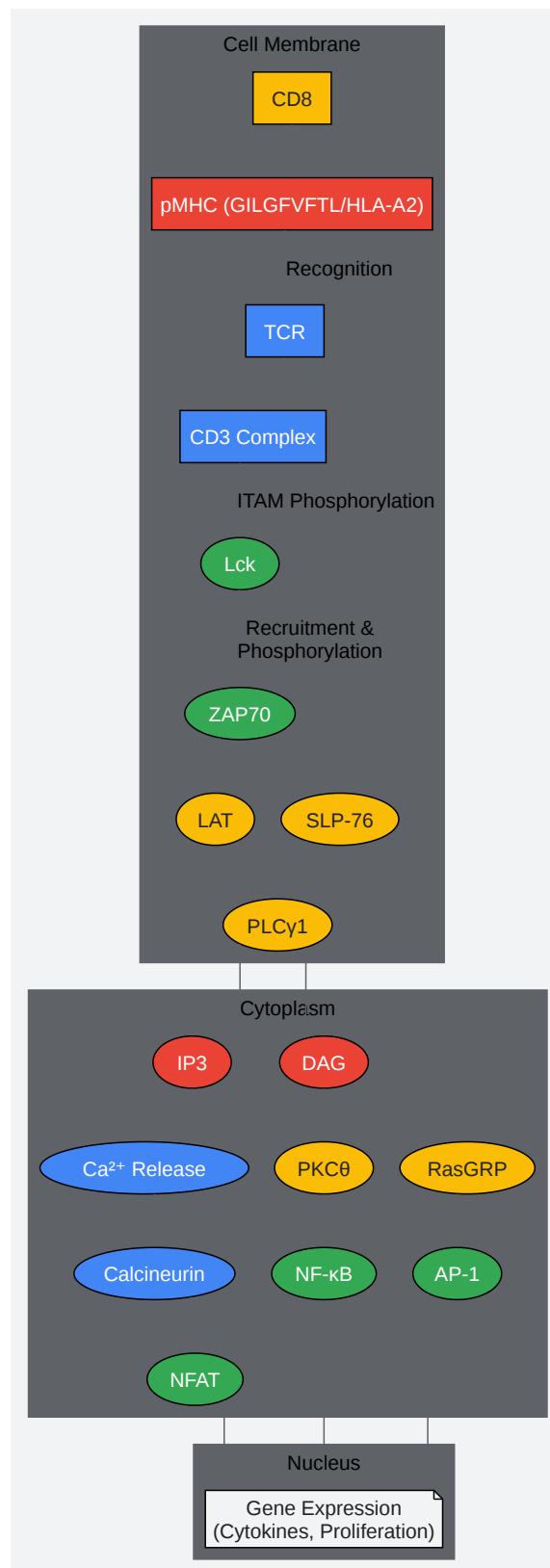
- Incubate for 30-60 minutes at 4°C in the dark.
- Add the fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies.
- Incubate for an additional 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of FACS buffer, pelleting by centrifugation.
- Resuspend the cells in 200 µL of FACS buffer containing a viability dye.

3. Flow Cytometry Analysis:

- Acquire the stained cells on a flow cytometer.
- Gate on the live, single-cell lymphocyte population.
- Within the lymphocyte gate, identify the CD3+ T cells.
- From the CD3+ population, gate on the CD8+ T cells.
- Analyze the CD8+ population for tetramer-positive cells.

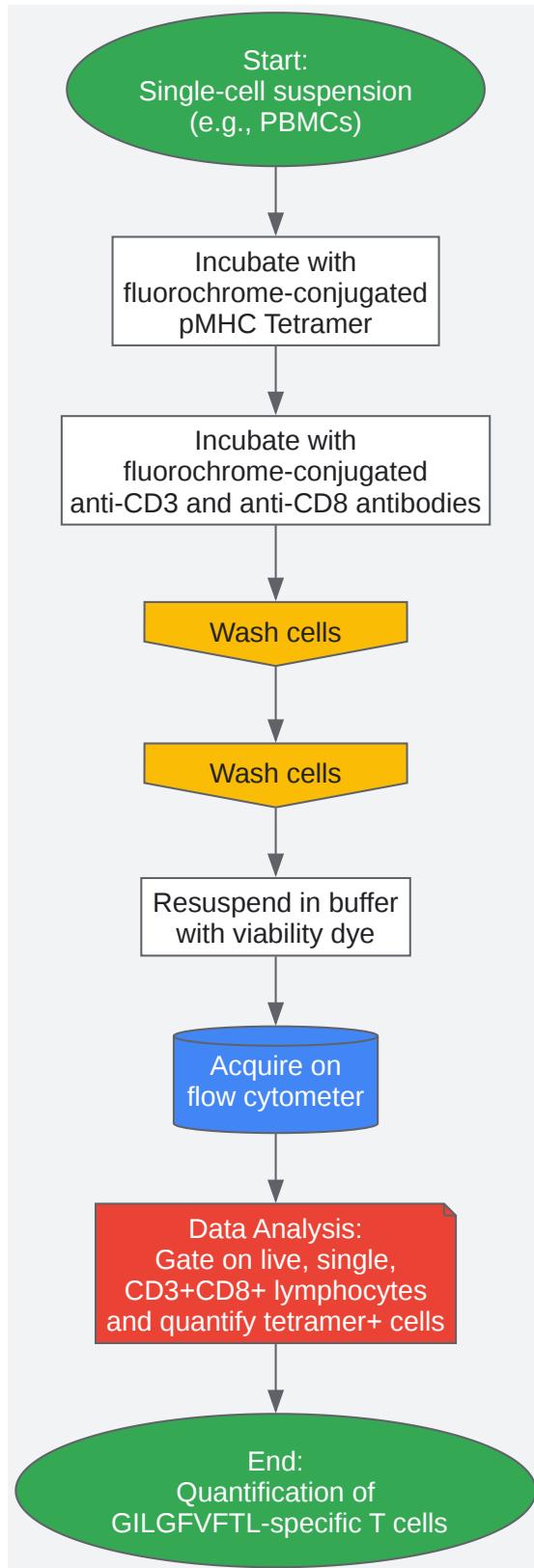
Visualizations

T Cell Receptor Signaling Pathway

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Caption: T Cell Receptor (TCR) Signaling Cascade.

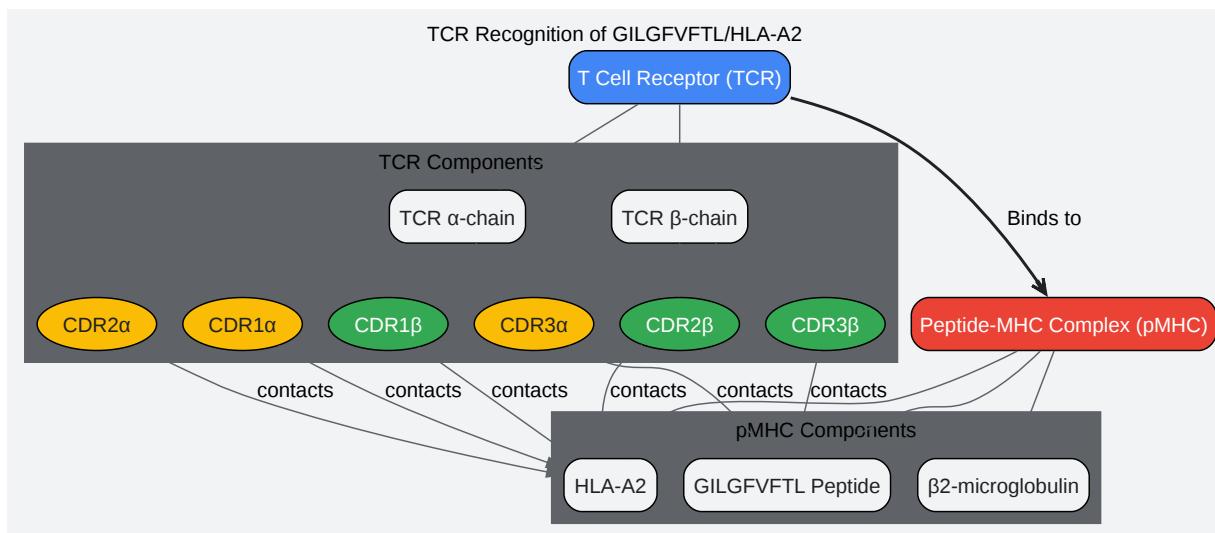
Experimental Workflow: pMHC Tetramer Staining



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Caption: Workflow for pMHC Tetramer Staining.

Logical Relationship: TCR-pMHC Interaction



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Caption: Key Interactions in TCR-pMHC Recognition.

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